2',3'-Dichloro-2,2-dimethylpropiophenone
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Overview
Description
2’,3’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O. It belongs to the class of propiophenones and is characterized by the presence of two chlorine atoms and two methyl groups attached to the phenyl ring and the carbonyl group, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ and 3’ positions of the phenyl ring .
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropiophenone: Similar structure but lacks the two methyl groups.
2,2-Dimethylpropiophenone: Similar structure but lacks the chlorine atoms.
3,4-Dichloropropiophenone: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
2’,3’-Dichloro-2,2-dimethylpropiophenone is unique due to the specific positioning of the chlorine atoms and the presence of two methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZHBFTGIGLBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642480 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-54-6 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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